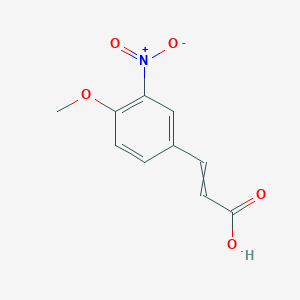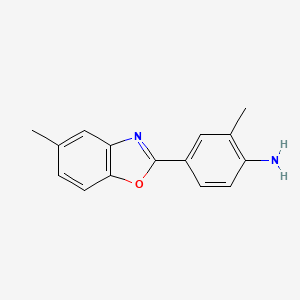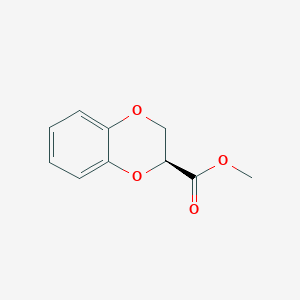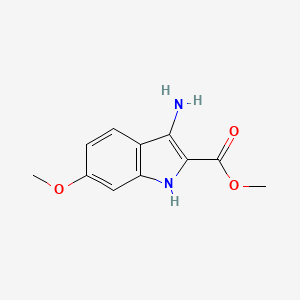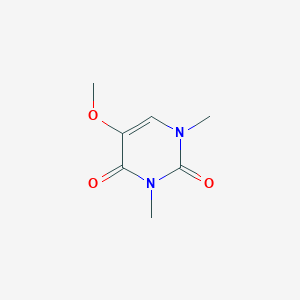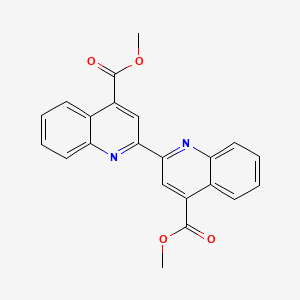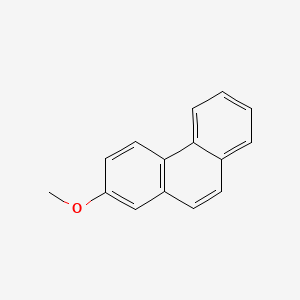![molecular formula C23H24Cl2N2 B1615518 4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine] CAS No. 65151-59-9](/img/structure/B1615518.png)
4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] is an organic compound belonging to the class of aromatic amines. This compound is characterized by the presence of two benzenamine groups connected via a methylene bridge to a dichlorophenyl group. It is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] typically involves the following steps:
Formation of Benzenamine Derivatives: The starting materials, such as 2,6-dimethylbenzenamine and 2,6-dichlorobenzaldehyde, are reacted in the presence of a catalyst to form the intermediate compounds.
Condensation Reaction: The intermediate compounds undergo a condensation reaction, where the methylene bridge is formed, linking the benzenamine groups to the dichlorophenyl group. This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified through processes such as crystallization, filtration, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted benzenamines, and various aromatic compounds with modified functional groups.
Scientific Research Applications
Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis[2,6-diethyl-]
- Benzenamine, 4,4’-methylenebis[3-chloro-2,6-diethyl-]
Uniqueness
Benzenamine, 4,4’-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-] is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
65151-59-9 |
|---|---|
Molecular Formula |
C23H24Cl2N2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)-(2,6-dichlorophenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C23H24Cl2N2/c1-12-8-16(9-13(2)22(12)26)20(21-18(24)6-5-7-19(21)25)17-10-14(3)23(27)15(4)11-17/h5-11,20H,26-27H2,1-4H3 |
InChI Key |
KCPYHDABININKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C(C=CC=C3Cl)Cl |
Key on ui other cas no. |
65151-59-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


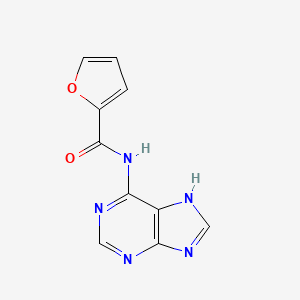
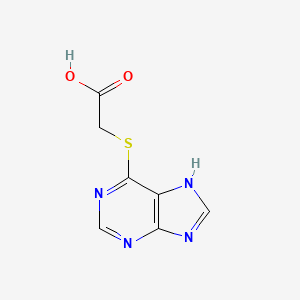
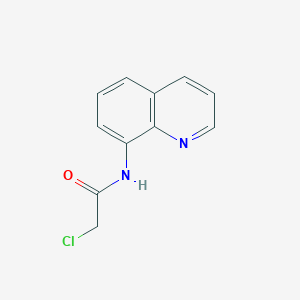
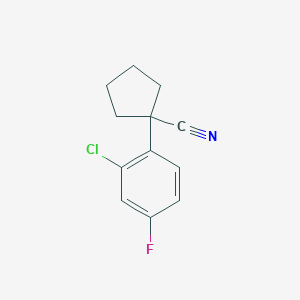
![2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER](/img/structure/B1615453.png)
![3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid](/img/structure/B1615454.png)
